molecular formula C₁₄₆H₂₃₉N₄₇O₄₄S₃.C₂HF₃O₂ B1574865 Brain Natriuretic Peptide (BNP) (1-32), rat TFA

Brain Natriuretic Peptide (BNP) (1-32), rat TFA

Cat. No. B1574865
M. Wt: 3566.96
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Brain Natriuretic Peptide (BNP) (1-32), rat TFA is a 32 amino acid polypeptide secreted by the ventricles of the heart in response to excessive stretching of heart muscle cells (cardiomyocytes).

Scientific Research Applications

Biomarker for Cardiovascular Proficiency and Drug-Induced Maladaptation

Brain Natriuretic Peptide (BNP) has been recognized for its role as a translation biomarker in the clinical treatment of heart failure. BNP's utility extends to serving as a differential biomarker for cardiovascular proficiency and drug-induced maladaptation. Notably, it remains unaffected by exercise-induced hypertrophy. A study by Agostinucci et al. (2022) employed immunoelectron microscopy to explore the effects of chronic swim exercise or administration of a PPARγ agonist on atrial granules and their stored natriuretic peptides in Sprague Dawley rats. The study highlighted a distinction in the population of ANP and BNP after chronic swim or PPARγ, making it a novel metric for differentiating pathological and physiological hypertrophy (Agostinucci et al., 2022).

Role in Reducing Skeletal Muscle Mitochondrial Dysfunction

BNP has been shown to play a significant role in reducing skeletal muscle mitochondrial dysfunction and oxidative stress after ischemia-reperfusion (IR). Talha et al. (2013) aimed to determine whether BNP could reduce skeletal muscle mitochondrial dysfunctions and oxidative stress through mitochondrial K(ATP) (mK(ATP)) channel opening after IR. Their findings indicate that BNP pretreatment enhanced mitochondrial respiratory chain complex activities, potentially reducing apoptosis and protecting skeletal muscle against IR-induced lesions (Talha et al., 2013).

Cardioprotective Role During Myocardial Ischemia/Reperfusion

The cardioprotective role of BNP during myocardial ischemia/reperfusion (IR) has been a subject of interest. Choe et al. (2010) elucidated the mechanism underlying IR-induced BNP gene expression in H9c2 rat cardiomyocytes, demonstrating the importance of BNP as a cardiac hormone released in response to myocyte stretch (Choe et al., 2010).

Biochemistry and Measurement of BNP

Research has delved into the biochemistry and measurement of BNP. Wu and Dahlen (2013) provided insights into the isolation of BNP and its presence in cardiac tissue. This study emphasized the major source of circulating BNP being the cardiac ventricle and the stimulus of BNP release being increased ventricular wall tension and volume overload (Wu & Dahlen, 2013).

Understanding BNP Resistance in Heart Failure

The concept of BNP resistance in severe heart failure has been explored. Baerts et al. (2012) reviewed potential mechanisms that may explain the 'BNP paradox' in heart failure. They discussed aspects like post-translational modifications, alteration in proBNP processing, receptor downregulation, and increased clearance of BNP(1-32) (Baerts et al., 2012).

Therapeutic Potential in Heart Failure Treatment

BNP's role in congestive heart failure (CHF) treatment and management has been a key area of research. Namdari et al. (2016) provided an updated review on natriuretic peptides, highlighting their efficiency due to their vaso-dilatory and diuretic properties and ability to inhibit the renin-angiotensin-aldosterone system (Namdari, Eatemadi, & Negahdari, 2016).

properties

Molecular Formula

C₁₄₆H₂₃₉N₄₇O₄₄S₃.C₂HF₃O₂

Molecular Weight

3566.96

sequence

One Letter Code: NSKMAHSSSCFGQKIDRIGAVSRLGCDGLRLF (Disulfide bridge: Cys10-Cys26)

Origin of Product

United States

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